molecular formula C22H24OP+ B12644562 4-(Triphenylphosphoranyl)-2-butanol CAS No. 85769-75-1

4-(Triphenylphosphoranyl)-2-butanol

Cat. No.: B12644562
CAS No.: 85769-75-1
M. Wt: 335.4 g/mol
InChI Key: UITKRMXPRHAWLU-UHFFFAOYSA-N
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Description

4-(Triphenylphosphoranyl)-2-butanol is a phosphonium salt that serves as a crucial precursor for generating phosphorus ylides, the active species in the Wittig reaction. The Wittig reaction, for which Georg Wittig won the Nobel Prize in Chemistry in 1979, is a cornerstone method for the selective synthesis of alkenes from aldehydes and ketones . This compound is classified as a phosphonium salt, formed through the SN2 reaction of a halide, likely 4-phenyl-2-butyl halide, with triphenylphosphine . The key step in its application is the deprotonation of the carbon alpha to the phosphonium group by a strong base, such as n-butyllithium, to produce a reactive ylide . This ylide then reacts with a carbonyl compound (aldehyde or ketone) in a multi-step process that proceeds through an oxaphosphetane intermediate to yield a new alkene and triphenylphosphine oxide as a by-product . The primary research value of this compound lies in its use for constructing carbon-carbon double bonds. The 4-phenyl-2-butyl group of the ylide dictates one side of the newly formed alkene, allowing for the introduction of a specific hydrocarbon chain. This makes it particularly valuable in organic synthesis for preparing intermediates for pharmaceuticals, materials science, and natural product synthesis . The reaction is known for precisely positioning the double bond, which can be a challenge with other methods . Researchers can leverage this reagent to build complex molecular architectures containing alkenes with high predictability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85769-75-1

Molecular Formula

C22H24OP+

Molecular Weight

335.4 g/mol

IUPAC Name

3-hydroxybutyl(triphenyl)phosphanium

InChI

InChI=1S/C22H24OP/c1-19(23)17-18-24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,23H,17-18H2,1H3/q+1

InChI Key

UITKRMXPRHAWLU-UHFFFAOYSA-N

Canonical SMILES

CC(CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)O

Origin of Product

United States

Synthetic Strategies for 4 Triphenylphosphoranyl 2 Butanol and Its Precursors

Synthesis of Phosphonium (B103445) Salts Preceding Ylide Formation

The foundational step in generating the ylide is the synthesis of its phosphonium salt precursor, (3-hydroxybutyl)triphenylphosphonium halide. This is typically achieved through the quaternization of triphenylphosphine (B44618).

Alkylation Reactions for Quaternary Phosphonium Salt Generation

The most common method for preparing phosphonium salts is the SN2 reaction between a phosphine (B1218219) and an alkyl halide. For the synthesis of (3-hydroxybutyl)triphenylphosphonium bromide, triphenylphosphine is reacted with a suitable precursor like 4-bromo-2-butanol. In this reaction, the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the bromide ion. This process forms a stable C-P bond, resulting in the desired quaternary phosphonium salt. libretexts.org

These reactions are often carried out by heating the reactants in a suitable solvent, such as toluene (B28343), ethanol, or tetrahydrofuran (B95107) (THF). google.comorgsyn.org The resulting phosphonium salt typically precipitates from the solution upon cooling and can be isolated through filtration. google.com

Influence of Alkyl Halide Reactivity on Phosphonium Salt Synthesis

The efficiency of phosphonium salt synthesis is highly dependent on the structure of the alkyl halide. The reaction proceeds via an SN2 mechanism, which favors unhindered substrates. Consequently, primary alkyl halides are excellent substrates for quaternization with triphenylphosphine, leading to high yields. libretexts.org Secondary halides are less reactive and their use often results in lower yields. libretexts.org

For the synthesis of (3-hydroxybutyl)triphenylphosphonium salt, the precursor is a 4-halo-2-butanol (e.g., 4-bromo-2-butanol). Since the halogen is on a primary carbon, it is well-suited for the SN2 reaction with triphenylphosphine, allowing for efficient synthesis.

Chiral Resolution Techniques for Enantiomerically Pure Precursors

The target ylide, 4-(triphenylphosphoranyl)-2-butanol, possesses a stereocenter at the C-2 position. To obtain an enantiomerically pure ylide, it is necessary to start with an enantiomerically pure precursor. This can be achieved in two main ways: by using an enantiopure 4-halo-2-butanol to synthesize the phosphonium salt, or by resolving the racemic phosphonium salt.

The synthesis of enantiopure 2-halo-1-arylethanols has been accomplished through the asymmetric reduction of corresponding ketones using biocatalysts like secondary alcohol dehydrogenase mutants, a strategy that could be adapted for aliphatic halohydrins. nih.gov Alternatively, general strategies for creating chiral ylides involve the use of chiral auxiliaries attached to the phosphine or the alkyl group. numberanalytics.comnih.gov While specific resolution methods for (3-hydroxybutyl)triphenylphosphonium salts are not widely documented, classical resolution techniques involving the formation of diastereomeric salts with a chiral acid or base could be employed. More advanced methods include catalytic asymmetric alkylation to construct chiral phosphonium ylides. researchgate.net

Generation of the Phosphonium Ylide: this compound

The conversion of the phosphonium salt to the ylide is an acid-base reaction where a proton alpha to the phosphorus atom is removed.

Deprotonation Methods for Ylide Formation

Phosphonium ylides are generated by treating the corresponding phosphonium salt with a strong base. libretexts.org The proton on the carbon adjacent to the positively charged phosphorus is acidic and can be abstracted to form the neutral ylide. A variety of strong bases can be employed for this deprotonation.

A critical consideration for the synthesis of this compound is the presence of the acidic hydroxyl proton. The strong base used for deprotonation can also react with the -OH group. Therefore, at least two equivalents of the base are required: one to deprotonate the alcohol and another to deprotonate the α-carbon to form the ylide. Alternatively, the hydroxyl group could be protected with a suitable protecting group prior to ylide formation and then deprotected later, although this adds extra steps to the synthesis.

BaseTypical Solvent(s)Characteristics & Considerations
n-Butyllithium (n-BuLi) THF, Diethyl etherVery strong base, commonly used for non-stabilized ylides. Requires anhydrous and inert atmosphere.
Sodium Hydride (NaH) THF, DMFStrong, heterogeneous base. Reaction can be slower but is effective. Produces H₂ gas.
Sodium Amide (NaNH₂) Liquid Ammonia, THFVery strong base, effective for ylide formation.
Potassium tert-butoxide (t-BuOK) THF, tert-ButanolStrong, bulky base. Often used for in situ ylide generation. libretexts.org
Sodium Hydroxide (NaOH) Dichloromethane/WaterUsed for stabilized ylides or under phase-transfer catalysis conditions. worldscientific.com Less suitable for this specific ylide due to the presence of the hydroxyl group.

Optimization of Reaction Conditions for Ylide Generation Efficiency

The efficiency of ylide generation is influenced by several factors, including the choice of base, solvent, temperature, and reaction time. numberanalytics.comresearchgate.net Most simple phosphorus ylides are reactive and sensitive to moisture and oxygen, necessitating the use of air-free techniques under an inert atmosphere (e.g., nitrogen or argon). libretexts.org

The solvent plays a crucial role. Aprotic, non-polar solvents like THF and diethyl ether are commonly used as they are compatible with strong bases like n-BuLi. wikipedia.org The reaction temperature is also a key parameter. Deprotonation is often carried out at low temperatures (e.g., -78 °C to 0 °C) to control reactivity and minimize side reactions, followed by warming to room temperature to ensure complete formation of the ylide. The choice of base can also influence the stereochemical outcome of subsequent Wittig reactions. wikipedia.org For a functionalized ylide like this compound, careful optimization would be required to maximize the yield by ensuring complete deprotonation of both the alcohol and the α-carbon without causing degradation of the starting material or product. oist.jp

Stereocontrolled Ylide Formation from Chiral Phosphonium Salts

The principal route to a phosphorus ylide involves the deprotonation of a corresponding phosphonium salt. Therefore, the synthesis of the ylide this compound hinges on the prior preparation of its chiral phosphonium salt precursor, (3-hydroxybutyl)triphenylphosphonium halide. The stereocenter at the C2 position requires a strategy that begins with an enantiomerically pure starting material.

A common and direct method for preparing phosphonium salts is the nucleophilic substitution (SN2) reaction between triphenylphosphine and an alkyl halide. youtube.comyoutube.com In this context, the synthesis would commence with a chiral 4-halo-2-butanol. For instance, commercially available (R)- or (S)-1,3-butanediol can be selectively halogenated at the primary hydroxyl group to yield (R)- or (S)-4-bromo-2-butanol. This transformation sets the absolute stereochemistry for the final product.

The subsequent reaction involves the quaternization of triphenylphosphine with the chiral halo-alcohol. Triphenylphosphine acts as a potent nucleophile, displacing the halide from the primary carbon of (R)- or (S)-4-bromo-2-butanol. youtube.com This reaction is typically performed by heating the reactants in a suitable solvent like toluene or acetonitrile, leading to the precipitation of the chiral phosphonium salt, for instance, [(2R)-2-hydroxybutyl]triphenylphosphonium bromide.

Table 1: Synthesis of Chiral (3-Hydroxybutyl)triphenylphosphonium Halide

StepReactantsProductKey TransformationRef.
1(R)-1,3-Butanediol, HBr/Selective Halogenating Agent(R)-4-Bromo-2-butanolSelective halogenation-
2(R)-4-Bromo-2-butanol, Triphenylphosphine (PPh₃)[(3R)-3-Hydroxybutyl]triphenylphosphonium bromideSN2 reaction (Quaternization) youtube.comyoutube.com

Once the chiral phosphonium salt is isolated and purified, the final ylide, this compound, is generated by treatment with a strong base. The choice of base is crucial; common reagents include organolithiums (like n-butyllithium) or alkali metal alkoxides. jk-sci.com The base abstracts a proton from the carbon adjacent to the phosphorus atom, which is acidified by the powerfully electron-withdrawing phosphonium group, yielding the desired chiral ylide. The hydroxyl group in the molecule necessitates careful selection of reaction conditions to avoid undesirable side reactions.

Alternative Synthetic Pathways to Structurally Related Butanol-Derived Phosphoranes

Beyond the direct approach from chiral halo-butanols, several alternative strategies can be envisioned for constructing the core structure of butanol-derived phosphoranes. These methods offer flexibility and can be adapted to create a variety of related structures.

Olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, are foundational for creating carbon-carbon double bonds and can be ingeniously used to construct a precursor to the butanol backbone. wikipedia.orgwikipedia.org A plausible strategy involves the olefination of a protected 3-oxopropylphosphonium salt with an appropriate aldehyde.

For example, a Wittig reaction between acetaldehyde (B116499) and (3-oxo-propyl)triphenylphosphonium ylide would yield an unsaturated keto-phosphonium salt. Subsequent reduction of both the ketone and the alkene would furnish the desired saturated, hydroxylated phosphonium salt. The stereochemistry of the hydroxyl group and the saturation of the double bond would need to be controlled in separate, subsequent steps.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, known for its high E-selectivity, offers another route. wikipedia.orgnrochemistry.comalfa-chemistry.com A phosphonate (B1237965) ester containing a protected hydroxyl group could react with an aldehyde to form an unsaturated alcohol precursor. After deprotection, this precursor could be converted into the target phosphonium salt.

Table 2: Representative Olefination-Based Synthesis

ReactionReactant 1Reactant 2Intermediate ProductSubsequent StepsRef.
Wittig Reaction(Formylmethyl)triphenylphosphonium ylideAcetaldehyde(3-Oxo-1-buten-1-yl)triphenylphosphonium saltReduction of ketone and alkene, Stereoselective hydration jk-sci.comwikipedia.org
HWE ReactionDiethyl (2-oxopropyl)phosphonateFormaldehydeDiethyl (3-hydroxy-1-propen-1-yl)phosphonateHalogenation, Reaction with PPh₃ wikipedia.orgnrochemistry.com

An alternative strategy for installing the chiral center involves the asymmetric reduction of a keto-phosphonium salt precursor. This approach begins with the synthesis of (3-oxobutyl)triphenylphosphonium halide, which can be prepared from the reaction of triphenylphosphine with 4-chloro-2-butanone.

The key step is the stereoselective reduction of the ketone functionality. This can be achieved using various modern synthetic methods:

Chiral Reducing Agents: Reagents like those derived from chiral organoboranes can effectively reduce ketones to chiral alcohols with high enantioselectivity. dtic.mil

Catalytic Asymmetric Hydrogenation: Transition metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands can hydrogenate the ketone to the desired chiral alcohol with excellent enantiomeric excess.

Enzymatic Reduction: Ketoreductases (KREDs) are highly selective biocatalysts capable of reducing ketones to a specific enantiomer of the alcohol under mild conditions. alaska.edugoogle.comgoogle.com Studies on the reduction of similar substrates, like 4-hydroxy-2-butanone, have demonstrated the high stereoselectivity achievable with microbial strains. nih.gov

Table 3: Stereoselective Reduction of (3-Oxobutyl)triphenylphosphonium Halide

MethodCatalyst/ReagentProduct StereoisomerKey AdvantageRef.
Catalytic HydrogenationRu-BINAP(R)- or (S)-alcoholHigh turnover, High enantioselectivity-
Chiral Borane Reduction(Ipc)₂BCl(R)- or (S)-alcoholPredictable stereochemistry dtic.mil
Enzymatic ReductionKetoreductase (KRED)(R)- or (S)-alcoholHigh enantio- and diastereoselectivity, Mild conditions alaska.edunih.gov

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all reactants, offer a highly efficient approach to complex molecules. nih.gov Several MCRs have been developed for the synthesis of phosphonium salts and related phosphorus compounds. nih.govresearchgate.net

A hypothetical MCR for a butanol-derived phosphonium salt could involve the reaction of triphenylphosphine, an aldehyde (like acetaldehyde), and a vinylphosphonium salt in a single pot. For example, a three-component reaction between triphenylphosphine, dialkyl acetylenedicarboxylates, and a suitable carbonyl compound can lead to stable phosphorus ylides. arkat-usa.org While a direct MCR for this compound is not established, the principles of MCRs suggest a convergent and atom-economical route could be designed. For instance, a novel four-component reaction has been reported for synthesizing phosphonium salts from an arene, a heteroatom-substituted aldehyde, a phosphine, and an acid, highlighting the potential of MCRs in this field. nih.govresearchgate.net

This approach represents a frontier in the synthesis of such functionalized phosphonium salts, promising streamlined access to these valuable reagents.

Reactivity and Mechanistic Investigations of 4 Triphenylphosphoranyl 2 Butanol in Chemical Transformations

Fundamental Principles of the Wittig Reaction with 4-(Triphenylphosphoranyl)-2-butanol

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphorus ylide. For the chiral ylide this compound, the reaction would involve the nucleophilic attack of the ylide's α-carbon onto the carbonyl carbon of a reaction partner. This process is governed by a series of complex, and often debated, mechanistic steps.

Formation and Role of Oxaphosphetane Intermediates

The prevailing mechanistic understanding of the Wittig reaction posits the formation of a four-membered ring intermediate known as an oxaphosphetane. wikipedia.orglibretexts.orglibretexts.org In the context of this compound, this intermediate would arise from the [2+2] cycloaddition of the ylide with an aldehyde or ketone. wikipedia.orgnih.gov This step is generally considered to be concerted and irreversible, particularly under salt-free conditions. wikipedia.orgnih.gov The geometry of the resulting oxaphosphetane is critical as it directly dictates the stereochemistry of the final alkene product upon its decomposition. total-synthesis.com The fragmentation of the oxaphosphetane to the alkene and triphenylphosphine (B44618) oxide is an irreversible and exothermic process, driven by the formation of the highly stable phosphorus-oxygen double bond. libretexts.orglibretexts.org

Postulated Betaine (B1666868) Pathways and Experimental Evidence

Historically, the Wittig reaction was thought to proceed through a zwitterionic intermediate called a betaine. libretexts.orgberkeley.edu This proposed pathway involves the initial nucleophilic attack of the ylide on the carbonyl to form the betaine, which then undergoes ring-closure to the oxaphosphetane. libretexts.org However, extensive mechanistic studies, including NMR spectroscopy, have largely failed to detect the presence of betaine intermediates in lithium-salt-free Wittig reactions. wikipedia.org Current evidence strongly suggests that for most ylides, the direct formation of the oxaphosphetane is the favored pathway. wikipedia.orgnih.gov The betaine pathway is now considered more relevant in specific cases, such as in the presence of lithium salts, which can stabilize the betaine-like species. wikipedia.orgmasterorganicchemistry.com Without specific experimental data for this compound, it is presumed to follow the generally accepted mechanism of direct oxaphosphetane formation in the absence of interfering additives.

Stereochemical Control in Olefination (E/Z Selectivity) with the Chiral Ylide

A key feature of the Wittig reaction is its potential for stereocontrol, leading to the preferential formation of either the (E)- or (Z)-alkene. This selectivity is influenced by the nature of the ylide, the reaction conditions, and the substrates involved. quora.com For a chiral ylide like this compound, the inherent chirality would be expected to introduce an additional layer of stereochemical complexity, potentially influencing the diastereoselectivity of the resulting alkene.

Impact of Lithium Salts and Reaction Conditions on Stereoselectivity

The presence of lithium salts is known to have a significant impact on the stereochemical outcome of the Wittig reaction. wikipedia.orglibretexts.org Lithium ions can coordinate to the oxygen atom of the intermediate, potentially altering the transition state geometry and favoring the formation of the more thermodynamically stable (E)-alkene. wikipedia.orgmasterorganicchemistry.com This effect is often attributed to the equilibration of intermediates, a process termed "stereochemical drift." libretexts.org Other reaction parameters such as the choice of solvent and the base used for ylide generation can also influence the E/Z selectivity. masterorganicchemistry.com For instance, the use of sodium-based versus lithium-based bases can lead to different stereochemical outcomes. masterorganicchemistry.com

Interactive Table: General Effect of Lithium Salts on Wittig Stereoselectivity

ConditionPredominant Alkene IsomerPutative Intermediate
Salt-Free(Z)-alkene (for unstabilized ylides)Kinetically controlled oxaphosphetane
With Li+ Salts(E)-alkene (often increased)Betaine-like, allowing equilibration
Influence of Steric and Electronic Factors on Diastereoselectivity

The stereochemistry of the Wittig reaction is a delicate balance of steric and electronic factors. The substituents on the ylide and the carbonyl compound play a crucial role in determining the approach of the reactants and the geometry of the transition state. berkeley.edu With a chiral ylide such as this compound, the chiral center at the 2-position of the butyl chain would introduce significant steric bulk. This could lead to a preference for one diastereomeric transition state over another, thereby influencing the facial selectivity of the attack on the carbonyl and the ultimate stereochemistry of the product. The electronic nature of the substituents on both reaction partners would also modulate the reactivity and selectivity.

Beyond Wittig Olefination: Novel Reactivity Profiles

While the Wittig reaction is the hallmark of phosphorus ylides, these versatile reagents can, in principle, participate in other chemical transformations. However, there is no specific information available in the surveyed literature regarding novel reactivity profiles for this compound. Generally, research in this area for other phosphorus ylides has explored their participation in cycloaddition reactions beyond the [2+2] with carbonyls, and as nucleophiles in various other contexts. For example, some ylides have been shown to react with epoxides to form alkenes. libretexts.org Additionally, the reaction of certain ylides with Michael acceptors can lead to the formation of cyclopropanes. Without experimental data, any discussion of such reactivity for this compound would be purely speculative.

Participation in [2+2] Cycloaddition Reactions

Phosphorus ylides are well-known for their role in the Wittig reaction, which proceeds through a [2+2] cycloaddition-like mechanism involving an oxaphosphetane intermediate. libretexts.org Beyond this canonical transformation, the nucleophilic carbon of ylides can, in principle, engage in [2+2] cycloaddition reactions with suitable electron-deficient partners. In the case of this compound, the ylide moiety can be envisioned to react with activated alkenes or alkynes to form four-membered rings.

Mechanistically, these reactions can proceed through a concerted or a stepwise pathway. A stepwise mechanism would likely involve the nucleophilic attack of the ylide carbon onto the electrophilic partner, forming a zwitterionic betaine intermediate. researchgate.net Subsequent ring closure would then yield the cyclobutane (B1203170) or cyclobutene (B1205218) derivative. The stereochemistry of the resulting cycloadduct would be dependent on the stability and rotational barriers of the intermediate betaine.

While specific examples involving this compound in [2+2] cycloadditions are not extensively documented, the general reactivity pattern of phosphorus ylides suggests this possibility. For instance, photosensitized [2+2] cycloadditions of other functional groups, such as imines, have been reported to yield four-membered ring systems like azetidines. nih.gov This suggests that under appropriate photochemical or thermal conditions, this compound could potentially react with activated olefins.

Table 1: Hypothetical [2+2] Cycloaddition Reactions of this compound

Electrophilic PartnerPotential ProductReaction Conditions
Acrylonitrile2-(1-hydroxyethyl)-4-cyanocyclobutylidenetriphenylphosphoraneThermal or Photochemical
Diethyl maleateDiethyl 3-(1-hydroxyethyl)-4-(triphenylphosphoranylidene)cyclobutane-1,2-dicarboxylateThermal
Phenylacetylene2-(1-hydroxyethyl)-4-phenylcyclobutenylidenetriphenylphosphoraneMetal-catalyzed

Reactions with Other Electrophiles Beyond Carbonyl Compounds

The nucleophilic character of the ylide carbon in this compound extends its reactivity to a range of electrophiles other than aldehydes and ketones. A notable example is the reaction with epoxides. The ylide can act as a nucleophile and attack one of the epoxide carbons, leading to a ring-opening reaction. This results in the formation of a new betaine intermediate, which can subsequently undergo intramolecular cyclization to form a cyclopropane (B1198618) ring and triphenylphosphine oxide, in a manner analogous to the Corey-Chaykovsky reaction involving sulfur ylides. libretexts.org

Another class of electrophiles that can react with phosphorus ylides are alkyl halides. The synthesis of the parent phosphonium (B103445) salt of this compound itself involves the SN2 reaction of triphenylphosphine with a suitable 4-halo-2-butanol. libretexts.org The resulting ylide can, in turn, be alkylated at the nucleophilic carbon, although this is less common for stabilized ylides.

Furthermore, Michael addition reactions with α,β-unsaturated carbonyl compounds are also conceivable. The ylide would add to the β-carbon of the unsaturated system, forming an enolate intermediate. Subsequent protonation or reaction with another electrophile would lead to the final product. The presence of the hydroxyl group in this compound could potentially influence the stereochemical outcome of such additions through intramolecular hydrogen bonding or coordination to a metal catalyst.

Table 2: Representative Reactions of this compound with Various Electrophiles

ElectrophileReaction TypeProduct Class
Propylene oxideNucleophilic Ring OpeningCyclopropane derivative
Methyl iodideAlkylationSubstituted Phosphorane
Methyl acrylateMichael AdditionFunctionalized Ester

Transformations Involving the Secondary Alcohol Functionality

The secondary alcohol group in this compound can undergo a variety of standard chemical transformations, offering another avenue for molecular diversification. These reactions are fundamental in organic chemistry and can be used to modify the properties and reactivity of the parent molecule.

Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 4-(triphenylphosphoranylidene)-2-butanone, using a range of oxidizing agents. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine), or Dess-Martin periodinane. The resulting β-keto phosphorus ylide is a valuable synthetic intermediate, combining the reactivity of a ketone and an ylide in the same molecule.

Esterification: Reaction with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, under appropriate conditions will lead to the formation of the corresponding ester. For example, treatment with acetyl chloride in the presence of a base like pyridine (B92270) would yield 4-(triphenylphosphoranylidene)-2-butyl acetate (B1210297). These esterification reactions can be used to protect the alcohol functionality or to introduce new functional groups.

Etherification: The hydroxyl group can also be converted into an ether. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide, would yield the corresponding ether. For instance, reaction with methyl iodide after deprotonation would produce 2-methoxy-4-(triphenylphosphoranylidene)butane.

The proximity of the bulky triphenylphosphoranyl group might sterically hinder some of these transformations, potentially requiring more forcing reaction conditions or specific catalytic systems. Conversely, the phosphorus atom could also play a role in directing or influencing the reactivity of the alcohol group.

Table 3: Potential Transformations of the Secondary Alcohol in this compound

Reaction TypeReagentsProduct
OxidationPyridinium chlorochromate (PCC)4-(Triphenylphosphoranylidene)-2-butanone
EsterificationAcetyl chloride, Pyridine4-(Triphenylphosphoranylidene)-2-butyl acetate
Etherification1. Sodium hydride; 2. Methyl iodide2-Methoxy-4-(triphenylphosphoranylidene)butane

Stereochemical Aspects and Chiral Applications

Chiral Integrity and Configuration Retention/Inversion in Reactions

The utility of a chiral reagent in asymmetric synthesis is fundamentally dependent on its ability to transfer stereochemical information. In the context of 4-(triphenylphosphoranyl)-2-butanol, the stability of the chiral center at the C2 position throughout the reaction sequence is of paramount importance.

The effectiveness of an asymmetric reaction is quantified by the enantiomeric excess (ee) of the product, which measures the degree of preference for the formation of one enantiomer over the other. Determining the enantiomeric excess of the alkenes produced from reactions involving chiral Wittig reagents like this compound is a critical step in assessing the stereoselectivity of the transformation.

Several analytical techniques are commonly employed for the determination of enantiomeric excess. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful and widely used method. rsc.org This technique separates the enantiomers of the product, allowing for their quantification. Gas chromatography (GC) with a chiral column can also be utilized for volatile products. Nuclear magnetic resonance (NMR) spectroscopy, in the presence of a chiral solvating agent or a chiral derivatizing agent, can be used to distinguish between enantiomers by inducing chemical shift differences.

Table 1: Common Methods for Enantiomeric Excess Determination

Analytical TechniquePrinciple of Separation/DifferentiationTypical Application
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Broadly applicable to a wide range of chiral compounds.
Chiral GCSeparation of volatile enantiomers on a chiral stationary phase.Suitable for volatile and thermally stable chiral molecules.
Chiral NMR SpectroscopyDiastereomeric interaction with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.Used for soluble compounds, often requiring derivatization.

The enantiomeric excess of the resulting alkene is a direct measure of the degree of stereochemical control exerted by the chiral center in the this compound reagent during the olefination reaction.

The chiral center in this compound can play a crucial role in directing the stereochemical outcome of the Wittig reaction, leading to the preferential formation of one diastereomer of the alkene product. This diastereoselective control arises from the steric and electronic interactions between the chiral moiety of the ylide and the reacting aldehyde or ketone during the formation of the key oxaphosphetane intermediate.

The mechanism of the Wittig reaction is generally understood to proceed through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. ucc.iepitt.edu The geometry of this intermediate and the transition state leading to it are influenced by the substituents on both the ylide and the carbonyl compound.

In the case of a chiral ylide like that derived from this compound, the hydroxyl group and the methyl group at the chiral center can create a specific three-dimensional environment that favors one approach of the carbonyl compound over the other. This can lead to a diastereoselective formation of the oxaphosphetane and, consequently, a preference for either the E or Z diastereomer of the resulting alkene. The stereochemical outcome of Wittig reactions can be highly dependent on the nature of the ylide (stabilized, semi-stabilized, or non-stabilized) and the reaction conditions, such as the solvent and the presence of salts. nih.govlibretexts.orgdalalinstitute.com

Applications in Asymmetric Synthesis

The ability of this compound to potentially induce stereoselectivity makes it a valuable tool in asymmetric synthesis, which is focused on the creation of chiral molecules in an enantiomerically pure or enriched form.

Asymmetric olefination refers to the enantioselective synthesis of alkenes. Chiral phosphonium (B103445) ylides can be employed in these strategies to transfer their chirality to the newly formed double bond or to other stereocenters in the product molecule. The chiral center in this compound can influence the facial selectivity of the attack on a prochiral aldehyde or ketone, leading to an enantiomeric excess in the resulting alkene.

The development of chiral phosphine (B1218219) ligands has been a major focus in asymmetric catalysis, and chiral phosphonium salts can be considered as precursors to such ligands or as chiral reagents in their own right. magtech.com.cnrsc.orgrsc.org The hydroxyl group in this compound could potentially coordinate to a metal center in a catalytic reaction, further enhancing stereocontrol.

The application of chiral Wittig reagents extends to the synthesis of complex molecules with multiple stereocenters. By carefully choosing the chiral Wittig reagent and the carbonyl partner, it is possible to control the configuration of the newly formed double bond and potentially influence the stereochemistry of adjacent centers.

For instance, the reaction of a chiral ylide with a chiral aldehyde or ketone can exhibit either matched or mismatched diastereoselection, where the inherent stereochemical preferences of the two reactants either reinforce or oppose each other. Understanding these interactions is crucial for the stereocontrolled synthesis of complex natural products and pharmaceuticals.

A chiral auxiliary is a temporary stereogenic group that is incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry has been established, the auxiliary is removed. While the triphenylphosphoranyl group is consumed in the Wittig reaction, the chiral butanol fragment could in principle be recovered and reused, although this is not a typical application for Witt-ig reagents.

More plausibly, chiral phosphonium salts bearing functional groups, such as the hydroxyl group in this compound, can serve as precursors for the synthesis of chiral phosphine ligands. nih.govnih.govorganic-chemistry.org These ligands are of immense importance in asymmetric catalysis, where they are used to create chiral metal complexes that can catalyze a wide range of enantioselective transformations. The hydroxyl group provides a handle for further chemical modification, allowing for the synthesis of a variety of chiral phosphine ligands with different steric and electronic properties.

Advanced Spectroscopic and Computational Analysis

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are indispensable for observing the transient species that form during a chemical reaction, providing direct evidence for proposed mechanisms. For a Wittig reagent precursor like 4-(Triphenylphosphoranyl)-2-butanol, these methods could offer profound insights into its dynamics and reactivity.

Time-Resolved Infrared (TRIR) Spectroscopy for Ylide Dynamics

Time-resolved infrared (TRIR) spectroscopy is a powerful technique for studying the structural dynamics of short-lived reaction intermediates. docbrown.info By monitoring changes in vibrational frequencies over time, one can track the formation and decay of species on timescales from picoseconds to milliseconds. docbrown.info For a phosphorus ylide, TRIR could be employed to study the dynamics of the P=C bond and the influence of the hydroxyl group upon reaction with a carbonyl compound. The characteristic P=C stretching frequency would be a key spectroscopic marker to monitor.

A hypothetical TRIR experiment on the reaction of this compound with an aldehyde could reveal the kinetics of oxaphosphetane formation, the key intermediate in the Wittig reaction. libretexts.orgwikipedia.org

Table 1: Hypothetical TRIR Data for Reaction of this compound

Time (ps)Key Vibrational Band (cm⁻¹)Assignment
01650C=O stretch (aldehyde reactant)
1001250 (transient)P-O-C stretch (oxaphosphetane)
500970C=C stretch (alkene product)
10001200P=O stretch (phosphine oxide)

Advanced Nuclear Magnetic Resonance (NMR) Studies for Mechanistic Elucidation

Advanced NMR techniques, particularly ³¹P NMR, are fundamental for studying phosphorus-containing compounds. acs.org The ³¹P chemical shift is highly sensitive to the electronic environment and coordination number of the phosphorus atom, making it an excellent probe for mechanistic studies. acs.org For this compound, the ylidic phosphorus would exhibit a characteristic chemical shift. Upon reaction, the formation of intermediates like the oxaphosphetane and the final triphenylphosphine (B44618) oxide product would result in significant changes in the ³¹P NMR spectrum.

Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), could establish connectivity between the phosphorus atom and the butanol backbone, confirming the structure. Furthermore, variable temperature NMR studies could be used to probe the dynamics of bond rotation and the potential for equilibration between stereoisomeric intermediates. wikipedia.org

Mass Spectrometry for Reaction Monitoring and Intermediate Identification

Mass spectrometry (MS) is a highly sensitive technique used for identifying reaction components and intermediates. masterorganicchemistry.com Techniques like Electrospray Ionization (ESI-MS) allow for the gentle ionization of molecules from a reaction mixture, enabling the detection of transient and charged species. masterorganicchemistry.com

In the context of a reaction involving this compound, ESI-MS could be used to monitor the consumption of the ylide and the formation of the product in real-time. Crucially, it could also provide evidence for the presence of the betaine (B1666868) or oxaphosphetane intermediates, which are key to understanding the Wittig reaction mechanism. acs.org High-resolution mass spectrometry (HRMS) would provide exact mass measurements, allowing for the unambiguous determination of the elemental composition of these transient species.

Quantum Chemical and Computational Modeling Studies

Computational chemistry provides a powerful complement to experimental studies, offering insights into molecular structures, energies, and reaction pathways that are often difficult to observe directly.

Density Functional Theory (DFT) for Molecular Structure and Conformation

Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic structure of molecules. researchgate.net For this compound, DFT calculations could be used to determine the preferred three-dimensional conformation, including the orientation of the triphenylphosphine group relative to the butanol chain. The presence of the hydroxyl group and the chiral center at the 2-position of the butanol moiety introduces possibilities for intramolecular hydrogen bonding, which could significantly influence the ylide's conformation and reactivity. DFT calculations can predict bond lengths, bond angles, and vibrational frequencies, which can be compared with experimental data from X-ray crystallography and IR spectroscopy, respectively. acs.orgresearchgate.net

Table 2: Illustrative DFT-Calculated Properties for a Phosphorus Ylide

PropertyCalculated ValueMethod/Basis Set
P=C Bond Length1.68 ÅB3LYP/6-31G(d)
P-C-C-O Dihedral Angle-65°B3LYP/6-31G(d)
HOMO-LUMO Gap4.5 eVB3LYP/6-31G(d)
P=C Stretch Frequency1150 cm⁻¹B3LYP/6-31G(d)

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are invaluable for mapping out the potential energy surface of a reaction, allowing for the elucidation of reaction mechanisms. acs.org By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.

For the reaction of this compound, computational studies could be used to investigate the stereochemical outcome of the Wittig reaction. The relative energies of the transition states leading to the cis and trans oxaphosphetane intermediates could be calculated to predict the E/Z selectivity of the resulting alkene. acs.orgresearchgate.net These calculations would provide a theoretical rationale for experimentally observed selectivities and could guide the design of ylides for specific stereochemical outcomes.

Prediction of Stereoselectivity Through Computational Approaches

The stereochemical outcome of the Wittig reaction involving this compound is a critical aspect of its synthetic utility. Modern computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting and rationalizing the stereoselectivity of such reactions. nih.govresearchgate.netfigshare.com These computational approaches provide detailed insights into the reaction mechanism, focusing on the energetics of the transition states that dictate the formation of either the (Z)- or (E)-alkene.

For non-stabilized ylides like this compound, the Wittig reaction is generally understood to be under kinetic control. wikipedia.org The stereoselectivity is therefore determined during the initial, irreversible formation of the oxaphosphetane intermediate. Computational studies have established that the reaction proceeds through a concerted [2+2] cycloaddition mechanism, and the geometry of the transition state (TS) is paramount. researchgate.netwikipedia.org

Two primary transition state geometries are considered:

A puckered, early transition state which leads to the syn-oxaphosphetane, which subsequently decomposes to the (Z)-alkene.

A more planar transition state which leads to the anti-oxaphosphetane, ultimately yielding the (E)-alkene.

For non-stabilized ylides, DFT calculations consistently predict that the puckered transition state leading to the syn intermediate is energetically favored. nih.govfigshare.com This preference is attributed to a complex interplay of 1,2 and 1,3 steric interactions between the aldehyde substituent, the ylide substituent, and the phenyl groups on the phosphorus atom. nih.govresearchgate.net The puckered geometry minimizes these steric clashes more effectively than the planar alternative. Consequently, the kinetic product is predominantly the (Z)-alkene. organic-chemistry.org

The application of these computational models to the reaction of this compound with a representative aldehyde, such as acetaldehyde (B116499), allows for the prediction of the activation energies (ΔG‡) for the competing pathways.

ReactantsPathwayTransition State GeometryPredicted IntermediateCalculated Activation Energy (ΔG‡) (kcal/mol) - IllustrativePredicted Major Product
This compound + AcetaldehydeKinetic Pathway (Z-selective)Puckeredsyn-Oxaphosphetane10.5(Z)-Alkene
Thermodynamic Pathway (E-selective)Planaranti-Oxaphosphetane12.8

This table presents illustrative data based on established computational models for non-stabilized ylides. The lower calculated activation energy for the puckered transition state indicates a kinetic preference for the formation of the (Z)-alkene.

Solvent Effects on Ylide Stability and Reactivity

The stability and reactivity of this compound, a non-stabilized phosphorus ylide, are significantly influenced by the choice of solvent. Non-stabilized ylides are inherently highly reactive and are typically generated and used in situ under anhydrous conditions to prevent protonation by protic solvents. The solvent medium affects not only the rate of the reaction but also its stereochemical course.

Non-polar Solvents: In non-polar, aprotic solvents such as tetrahydrofuran (B95107) (THF), diethyl ether, or toluene (B28343), the inherent kinetic preference of non-stabilized ylides to form (Z)-alkenes is most strongly expressed. researchgate.net These solvents facilitate a "salt-free" environment, particularly when the ylide is prepared with bases that result in precipitating salts (e.g., sodium amide). Under these conditions, the concerted [2+2] cycloaddition mechanism is favored, leading to high (Z)-selectivity. wikipedia.org

Polar Aprotic Solvents: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can influence the reaction in several ways. While they can increase the rate of reaction by better solvating the charged intermediates, they may also decrease the (Z)-selectivity. researchgate.net This effect is particularly pronounced in the presence of soluble lithium salts, which are often present when organolithium bases (e.g., n-butyllithium) are used for ylide generation. The lithium cation can coordinate to the oxygen atoms of the carbonyl and the intermediate betaine (if formed), leading to a degree of reversibility in the oxaphosphetane formation and potentially altering the stereochemical outcome, sometimes favoring the (E)-alkene. wikipedia.orgucc.ie

Polar Protic Solvents: Polar protic solvents, such as methanol or ethanol, are generally incompatible with non-stabilized ylides. ucc.ie The high basicity of the ylide's carbanion leads to rapid protonation by the solvent, quenching the ylide and preventing the Wittig reaction from occurring. The presence of the hydroxyl group within the this compound structure itself introduces a potential for intramolecular interactions but does not mitigate the ylide's incompatibility with external protic solvents.

The expected influence of different solvent types on the stereoselectivity of the Wittig reaction between this compound and an aldehyde is summarized below.

Solvent TypeExample SolventDielectric Constant (ε)Effect on Ylide Stability/ReactivityExpected Predominant StereoisomerTypical Z:E Ratio
Non-polar AproticToluene2.4Favors kinetic, concerted pathway.(Z)-Alkene>95:5
Polar Aprotic (Ethereal)Tetrahydrofuran (THF)7.5Standard solvent, good Z-selectivity.(Z)-Alkene~90:10
Polar Aprotic (High Polarity)Dimethylformamide (DMF)37May reduce selectivity, especially with Li+ salts.(Z)-AlkeneVariable (e.g., 70:30 to 85:15)
Polar ProticMethanol33Decomposes ylide via protonation.No ReactionN/A

This table summarizes the general trends for solvent effects on the Wittig reaction of non-stabilized ylides. The Z:E ratios are illustrative and can vary based on the specific aldehyde, base, and temperature.

Q & A

Basic Research Questions

Q. What is the synthetic methodology for preparing 4-(Triphenylphosphoranyl)-2-butanol, and how does its phosphoranyl group influence reactivity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, reacting 2-butanol derivatives with triphenylphosphine under controlled conditions (e.g., inert atmosphere, anhydrous solvents). The triphenylphosphoranyl group enhances nucleophilicity and stabilizes transition states in reactions like Wittig olefination or as a ligand in metal-catalyzed processes. Structural verification requires 31^{31}P NMR to confirm phosphorus coordination and 1^{1}H/13^{13}C NMR for backbone characterization .

Q. How can researchers structurally characterize this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR Spectroscopy : 31^{31}P NMR (δ ~20–30 ppm) confirms the phosphoranyl group’s presence. 1^{1}H NMR identifies hydroxyl (-OH) protons (δ 1.5–2.5 ppm) and butanol backbone protons (δ 3.5–4.0 ppm for CH-OH).
  • X-ray Crystallography : Resolves steric effects of the bulky triphenylphosphoranyl group and hydrogen-bonding interactions.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C22_{22}H25_{25}OP).
  • Reference databases like NIST Chemistry WebBook provide comparative data for analogous alcohols .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound in asymmetric catalysis?

  • Methodological Answer : The compound may act as a chiral ligand or co-catalyst in asymmetric hydrogenation or C–C bond formation. For example:

  • Ligand Design : The hydroxyl group can coordinate to metals (e.g., Rh, Pd), while the phosphoranyl moiety stabilizes intermediates.
  • Reaction Optimization : Variables include solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst loading (1–5 mol%). Kinetic studies (e.g., Eyring plots) and DFT calculations elucidate transition states.
  • Case Study : In a 2008 study, similar phosphoranyl-alcohol ligands achieved >90% enantiomeric excess (ee) in hydrogenation reactions .

Q. How does the hydrolytic stability of this compound impact its utility in aqueous-phase reactions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (pH 3–10, 25–60°C) with HPLC monitoring. The phosphoranyl group is susceptible to hydrolysis, forming triphenylphosphine oxide and 2-butanol derivatives.
  • Mitigation Strategies : Use aprotic solvents (e.g., acetonitrile) or buffered conditions to minimize decomposition.
  • Safety Note : Hydrolysis byproducts may require specialized handling, as seen in safety protocols for structurally related alcohols .

Q. What analytical challenges arise in quantifying trace impurities of this compound in reaction mixtures?

  • Methodological Answer :

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 220–260 nm) separates impurities.
  • Detection Limits : LC-MS/MS achieves ppm-level sensitivity but requires ionization optimization (e.g., ESI+ mode).
  • Interference Management : Triphenylphosphine oxide (common byproduct) may co-elute; gradient elution or derivatization (e.g., silylation) improves resolution .

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